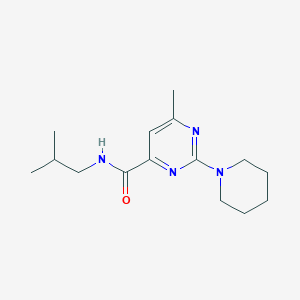
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by Eli Lilly and Company and has since been used to study various biological processes.
Mécanisme D'action
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to have various biochemical and physiological effects in cells and organisms. Inhibition of PI3K activity by N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to induce apoptosis in cancer cells, reduce insulin resistance in type 2 diabetes, and decrease inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for PI3K. However, N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide also has limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for the use of N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide in scientific research. One potential application is in the development of combination therapies for cancer. N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential application is in the study of aging and age-related diseases. PI3K signaling has been implicated in the regulation of aging, and N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to extend the lifespan of various organisms. Finally, the development of more selective and potent PI3K inhibitors based on the structure of N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is an area of active research.
Méthodes De Synthèse
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitropyridine with 4-aminomorpholine, followed by the reaction of the resulting intermediate with 2-phenylquinoline-4-carboxylic acid. The final product is obtained by the removal of the protecting groups.
Applications De Recherche Scientifique
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is commonly used as a tool compound in scientific research to inhibit the activity of phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in regulating various cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K activity by N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to have therapeutic potential in cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-25(28-24-11-10-19(17-26-24)29-12-14-31-15-13-29)21-16-23(18-6-2-1-3-7-18)27-22-9-5-4-8-20(21)22/h1-11,16-17H,12-15H2,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADMCPYJJTCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
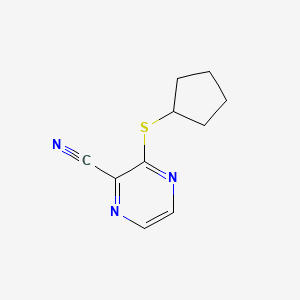
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
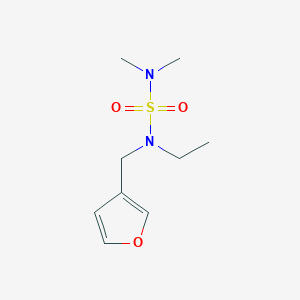

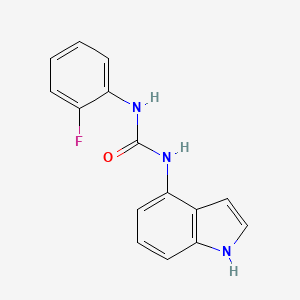
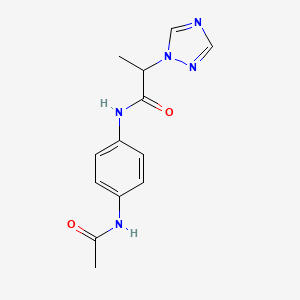
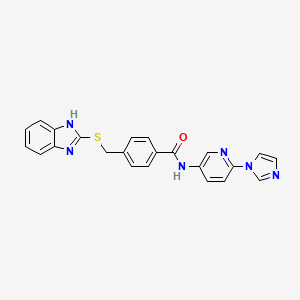
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)
